molecular formula C22H23N3O B2420433 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea CAS No. 1286709-98-5

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2420433
CAS No.: 1286709-98-5
M. Wt: 345.446
InChI Key: MWLTYIZAOMPHKF-UHFFFAOYSA-N
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Description

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. One possible synthetic route is as follows:

    Step 1: Synthesis of the intermediate amine by reacting phenethylamine with pyridin-2-ylmethyl chloride under basic conditions.

    Step 2: Reaction of the intermediate amine with o-tolyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea
  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(p-tolyl)urea
  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(phenyl)urea

Uniqueness

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties compared to its meta- and para- counterparts.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-18-9-5-6-13-21(18)24-22(26)25(17-20-12-7-8-15-23-20)16-14-19-10-3-2-4-11-19/h2-13,15H,14,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLTYIZAOMPHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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